Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with cyclopropyl groups at the 3- and 6-positions and a methyl ester at the 4-position.
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)9-6-10(7-2-3-7)15-13-11(9)12(16-19-13)8-4-5-8/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXSUBYONRWCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.
-
Cyclopropyl Group Introduction: : The cyclopropyl groups are introduced via cyclopropanation reactions. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper complexes.
-
Pyridine Ring Construction: : The pyridine ring is typically constructed through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
-
Esterification: : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the scalability of each step. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropanone derivatives.
-
Reduction: : Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
-
Industry: : It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of these targets. The cyclopropyl groups and the isoxazole ring play crucial roles in these interactions, providing both steric and electronic effects that enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate with four analogs:
<sup>a</sup>XlogP: Calculated partition coefficient (octanol/water). <sup>†</sup>Estimated based on structural analogy to dimethyl derivative .
Key Observations:
- Molecular Weight : The diphenyl analog (330.343 g/mol) is bulkier than the dicyclopropyl compound (~258.2 g/mol), while the dimethyl analog (206.2 g/mol) is the lightest .
- Lipophilicity : The diphenyl variant (XlogP ~3.8) is more lipophilic than the dicyclopropyl compound (XlogP ~2.5), reflecting the hydrophobic nature of phenyl groups. The difluoromethoxy analog balances lipophilicity and polarity (XlogP ~2.2) .
- Polar Surface Area (PSA) : The dicyclopropyl and dimethyl analogs share similar PSA (~65.2 Ų), ideal for membrane permeability. The difluoromethoxy derivative’s higher PSA (~75.0 Ų) may reduce passive diffusion .
Biological Activity
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O3
- CAS Number : [Insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an antagonist for certain receptors involved in inflammatory pathways.
Antiinflammatory Activity
Recent studies have shown that this compound exhibits significant anti-inflammatory properties. For instance, in an ex vivo assay using human whole blood stimulated with lipopolysaccharides (LPS), this compound demonstrated a notable reduction in tumor necrosis factor-alpha (TNF-α) levels.
| Study | IC50 Value | Biological Effect |
|---|---|---|
| Ex vivo LPS-stimulated assay | 123 nM | Inhibition of TNF-α reduction |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a series of cancer cell line assays, it exhibited moderate to high antiproliferative activity against various cancer types. Notably:
| Cell Line | IC50 Value | Activity Level |
|---|---|---|
| Jurkat (ITK-high) | 14.8 - 28.8 µM | High |
| Ramos (BTK-high) | 12.8 - 34.8 µM | Moderate |
| U2OS (non-malignant) | >50 µM | Inactive |
These results indicate that this compound selectively targets malignant cells while sparing non-malignant ones.
Structure-Activity Relationship (SAR)
The SAR studies of related compounds have provided insights into the structural features necessary for biological activity. The presence of the dicyclopropyl moiety appears crucial for enhancing receptor binding and subsequent biological effects.
Key Findings:
- Cyclopropyl Substitution : The cyclopropyl groups enhance lipophilicity and receptor affinity.
- Carboxylate Group : Essential for maintaining the compound's acidic properties and facilitating interactions with target proteins.
- Isomer Variability : Different isomers of the compound show varying degrees of activity, emphasizing the importance of stereochemistry in drug design.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Inflammation Model : In a model of adjuvant-induced arthritis (AIA), treatment with the compound resulted in a marked decrease in joint swelling and inflammatory markers.
- Cancer Model : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups.
Q & A
Q. Table 1: Comparison of Reaction Conditions for Isoxazolo[5,4-b]pyridine Derivatives
| Step | Conditions (Catalyst/Solvent/Temp) | Yield Range | Reference |
|---|---|---|---|
| Cyclopropane addition | CuCl₂, DCM, 25°C | 65–75% | |
| Isoxazole formation | NH₂OH·HCl, EtOH, reflux | 70–85% | |
| Esterification | SOCl₂, MeOH, 0°C | 90–95% |
Advanced: How do computational models predict the binding affinity of this compound to biological targets, and what experimental validations are required?
Answer:
Computational methods like molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations are used to predict interactions with kinases or enzymes. Key considerations:
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) due to structural compatibility with the isoxazole-pyridine core .
- Validation steps :
- In vitro assays : Measure IC₅₀ values using kinase inhibition assays .
- X-ray crystallography : Confirm binding modes observed in silico .
- Contradiction resolution : Discrepancies between predicted and experimental affinities may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Answer:
Structural characterization :
Q. Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (95–99% purity threshold) .
- TLC : Monitor reaction progress using ethyl acetate/hexane (1:1) .
Q. Table 2: Spectral Data for Isoxazolo[5,4-b]pyridine Derivatives
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO) | δ 6.49 (NH₂), 2.65 (CH₃S) | |
| IR (KBr) | 2196 cm⁻¹ (CN), 1646 cm⁻¹ (C=N) | |
| HRMS | m/z 220.81 (M⁺) |
Advanced: What strategies can resolve contradictions in biological activity data across different studies involving this compound?
Answer:
Contradictions often arise from variability in assay conditions, impurity profiles, or target specificity. Mitigation strategies include:
- Orthogonal assays : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cell-based viability assays .
- Batch consistency : Use HPLC to verify compound purity (>98%) and exclude degradation products .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .
Case study : Inconsistent antimicrobial activity reports may stem from differences in bacterial strains or culture media. Standardized CLSI/MIC protocols are recommended .
Basic: What are the key physicochemical properties influencing this compound’s pharmacokinetic profile?
Answer:
- LogP : Predicted ~4.6 (via computational tools), indicating moderate lipophilicity .
- Solubility : Enhanced by ester hydrolysis to carboxylic acid derivatives under physiological conditions .
- Metabolic stability : Susceptible to CYP450-mediated oxidation of cyclopropyl groups; assess via liver microsomal assays .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic use?
Answer:
SAR strategies include:
- Cyclopropyl modification : Replace with bulkier groups (e.g., tert-butyl) to enhance target selectivity .
- Ester hydrolysis : Convert methyl ester to free carboxylic acid for improved solubility .
- Isoxazole substitution : Introduce electron-withdrawing groups (e.g., Cl) to stabilize π-π interactions with kinase targets .
Q. Table 3: SAR Trends in Isoxazolo[5,4-b]pyridine Derivatives
| Modification | Effect on Activity | Reference |
|---|---|---|
| 3-Cyclopropyl | ↑ Kinase selectivity | |
| 6-Dichlorophenyl | ↑ Antimicrobial potency | |
| Ester → Carboxylic acid | ↑ Aqueous solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
